Cyclonona-1,2,3-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclonona-1,2,3-triene is an organic compound with the molecular formula C₉H₁₂. It is a highly strained nine-membered ring system with three conjugated double bonds. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclonona-1,2,3-triene can be synthesized through various methods. One common approach involves the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method yields the compound in low quantities and requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its instability and the complexity of its synthesis. Most preparations are carried out in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions: Cyclonona-1,2,3-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert this compound into more stable derivatives.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine can be used under controlled conditions.
Major Products:
Oxidation: Oxidation products vary depending on the conditions but can include epoxides and diols.
Reduction: Reduction typically yields cyclononane derivatives.
Substitution: Substitution reactions can produce halogenated this compound derivatives.
Scientific Research Applications
Cyclonona-1,2,3-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and conjugated dienes.
Biology: Research on its biological activity is limited, but it serves as a reference compound for studying similar structures.
Medicine: There are no direct medical applications, but its derivatives are explored for potential pharmaceutical uses.
Industry: Due to its instability, industrial applications are minimal.
Mechanism of Action
The mechanism of action of cyclonona-1,2,3-triene involves its highly strained ring system, which makes it reactive towards various chemical transformations. The compound can undergo ring-opening reactions, rearrangements, and cycloadditions. Its molecular targets and pathways are primarily studied in the context of organic reaction mechanisms .
Comparison with Similar Compounds
Cyclonona-1,2,3-triene can be compared with other cyclic trienes such as:
- Cyclopenta-1,2,3-triene
- Cyclohexa-1,2,3-triene
- Cyclohepta-1,2,3-triene
- Cycloocta-1,2,3-triene
Uniqueness: this compound is unique due to its nine-membered ring structure, which is less common compared to five- to eight-membered rings. This larger ring size introduces additional strain and conformational flexibility, making it an interesting subject for theoretical and experimental studies .
Properties
CAS No. |
90885-93-1 |
---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1,7H,2,4,6,8-9H2 |
InChI Key |
WNWVKHYVLMZWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C=C=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.